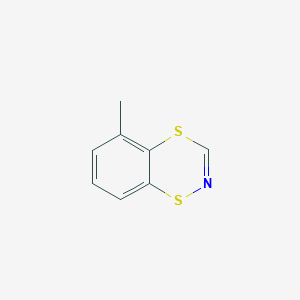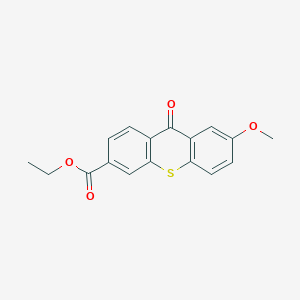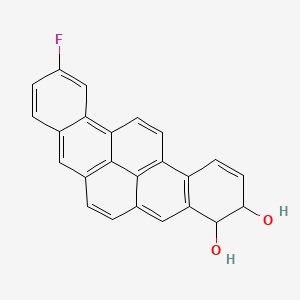
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is a chemical compound that features a benzothiazole ring substituted with a sulfonyl group and a chloropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with 3-chloropropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanol moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group in the chloropropanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include sulfides.
Applications De Recherche Scientifique
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol involves its ability to react with nucleophiles, leading to the modification of biological molecules such as proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity or altering their function. This reactivity makes it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzothiazole-2-sulfonyl chloride
- 1,3-Benzothiazole-2-sulfonyl fluoride
- 1,3-Benzothiazole-2-sulfonyl amine
Uniqueness
1-(1,3-Benzothiazole-2-sulfonyl)-3-chloropropan-2-ol is unique due to the presence of both a sulfonyl group and a chloropropanol moiety, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications.
Propriétés
| 76151-61-6 | |
Formule moléculaire |
C10H10ClNO3S2 |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-ylsulfonyl)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H10ClNO3S2/c11-5-7(13)6-17(14,15)10-12-8-3-1-2-4-9(8)16-10/h1-4,7,13H,5-6H2 |
Clé InChI |
DZZBAEVBMQKJBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)

